molecular formula C19H22N4O3S B2624305 6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864928-02-9

6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2624305
CAS No.: 864928-02-9
M. Wt: 386.47
InChI Key: OACAHKWEVWZIMT-UHFFFAOYSA-N
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Description

6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the thieno[2,3-c]pyridine core and introduce the acetyl and benzamido groups through a series of reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily controlled and monitored on a large scale. The goal is to achieve a cost-effective and efficient production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyridine derivatives with different substituents. These compounds may have similar structures but different functional groups, leading to variations in their properties and applications.

Uniqueness

What sets 6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide apart is its specific combination of functional groups, which confer unique properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-acetyl-2-[[4-(dimethylamino)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-11(24)23-9-8-14-15(10-23)27-19(16(14)17(20)25)21-18(26)12-4-6-13(7-5-12)22(2)3/h4-7H,8-10H2,1-3H3,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACAHKWEVWZIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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